Cas no 2396750-32-4 (Pyrazolo[1,5-a]pyridine-7-carbonitrile, 3,4-difluoro-)
Pyrazolo[1,5-a]pyridine-7-carbonitrile, 3,4-difluoro- Chemical and Physical Properties
Names and Identifiers
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- Pyrazolo[1,5-a]pyridine-7-carbonitrile, 3,4-difluoro-
- 3,4-difluoropyrazolo[1,5-a]pyridine-7-carbonitrile
- AT27511
- CS-0169420
- 2396750-32-4
- SCHEMBL21585786
-
- MDL: MFCD32856298
- Inchi: 1S/C8H3F2N3/c9-6-2-1-5(3-11)13-8(6)7(10)4-12-13/h1-2,4H
- InChI Key: VXACJVJUOOZPGX-UHFFFAOYSA-N
- SMILES: C12=C(F)C=NN1C(C#N)=CC=C2F
Computed Properties
- Exact Mass: 179.02950343g/mol
- Monoisotopic Mass: 179.02950343g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 41.1Ų
Pyrazolo[1,5-a]pyridine-7-carbonitrile, 3,4-difluoro- Pricemore >>
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| eNovation Chemicals LLC | Y1132723-5g |
3,4-difluoropyrazolo[1,5-a]pyridine-7-carbonitrile |
2396750-32-4 | 95% | 5g |
$4500 | 2024-07-23 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01159319-1g |
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2396750-32-4 | 98% | 1g |
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| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R140826-100mg |
Pyrazolo[1,5-a]pyridine-7-carbonitrile, 3,4-difluoro- |
2396750-32-4 | 95% | 100mg |
¥2501 | 2023-09-09 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R140826-500mg |
Pyrazolo[1,5-a]pyridine-7-carbonitrile, 3,4-difluoro- |
2396750-32-4 | 95% | 500mg |
¥8751 | 2023-09-09 | |
| Bestfluorodrug | YF1020007-100.0mg |
3,4-difluoropyrazolo[1,5-a]pyridine-7-carbonitrile |
2396750-32-4 | 97% | 100.0mg |
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| Bestfluorodrug | YF1020007-500.0mg |
3,4-difluoropyrazolo[1,5-a]pyridine-7-carbonitrile |
2396750-32-4 | 97% | 500.0mg |
¥5400 | 2023-03-10 | |
| Bestfluorodrug | YF1020007-1.0g |
3,4-difluoropyrazolo[1,5-a]pyridine-7-carbonitrile |
2396750-32-4 | 97% | 1.0g |
¥7800 | 2023-03-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1240060-100mg |
3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile |
2396750-32-4 | 98% | 100mg |
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| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1240060-250mg |
3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile |
2396750-32-4 | 98% | 250mg |
¥5880 | 2023-03-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1240060-1g |
3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile |
2396750-32-4 | 98% | 1g |
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Pyrazolo[1,5-a]pyridine-7-carbonitrile, 3,4-difluoro- Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on Pyrazolo[1,5-a]pyridine-7-carbonitrile, 3,4-difluoro-
Pyrazolo[1,5-a]pyridine-7-carbonitrile, 3,4-difluoro- (CAS No. 2396750-32-4): A Comprehensive Overview
The compound Pyrazolo[1,5-a]pyridine-7-carbonitrile, 3,4-difluoro- (CAS No. 2396750-32-4) represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound, characterized by its unique structural framework and functional groups, has garnered considerable attention due to its potential applications in drug discovery and therapeutic development.
At the core of this compound's structure lies the fused ring system of Pyrazolo[1,5-a]pyridine, which combines a pyrazole ring with a pyridine ring. This arrangement introduces a rich array of electronic and steric properties that make it an attractive scaffold for medicinal chemists. The presence of a cyano group at the 7-position and fluoro substituents at the 3 and 4 positions further enhances its chemical diversity and reactivity.
The introduction of fluorine atoms into the molecular structure is particularly noteworthy. Fluorine is a well-documented element in medicinal chemistry due to its ability to modulate metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. In the case of Pyrazolo[1,5-a]pyridine-7-carbonitrile, 3,4-difluoro-, the fluorine atoms are strategically positioned to influence both electronic distribution and steric interactions within the molecule.
Recent studies have highlighted the compound's potential in the development of novel therapeutic agents. Researchers have been exploring its applications in various disease areas, including oncology, inflammation, and central nervous system disorders. The cyano group at the 7-position serves as a versatile handle for further chemical modifications, enabling the synthesis of derivatives with tailored biological activities.
In oncology research, Pyrazolo[1,5-a]pyridine-7-carbonitrile, 3,4-difluoro- has been investigated for its ability to interact with specific targets involved in cancer cell proliferation and survival. Preclinical studies have demonstrated promising results in inhibiting key enzymes and signaling pathways associated with tumor growth. The fluorinated pyrazolo[1,5-a]pyridine scaffold appears to enhance binding affinity to these targets while maintaining favorable pharmacokinetic profiles.
The compound's potential in modulating inflammatory responses has also been explored. By targeting inflammatory mediators and cytokines, it may offer therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease. The unique combination of functional groups in Pyrazolo[1,5-a]pyridine-7-carbonitrile, 3,4-difluoro- allows for selective interactions with biological receptors and enzymes involved in inflammation.
Central nervous system (CNS) applications are another area of interest. The ability of this compound to cross the blood-brain barrier has been examined in several models. Its structural features may facilitate penetration into the CNS, making it a candidate for treating neurological disorders such as neurodegeneration and cognitive impairment.
The synthesis of Pyrazolo[1,5-a]pyridine-7-carbonitrile, 3,4-difluoro- involves multi-step organic transformations that highlight its synthetic accessibility. Advanced synthetic methodologies have been employed to introduce the necessary functional groups while maintaining high yields and purity. These synthetic strategies are crucial for producing sufficient quantities of the compound for preclinical testing and future clinical trials.
The pharmacological profile of this compound has been extensively studied using both in vitro and in vivo models. Initial assays have shown promising activity against various biological targets relevant to human diseases. Further research is ongoing to optimize its potency, selectivity, and safety profiles before moving into human clinical trials.
The impact of fluorination on the pharmacokinetic properties of Pyrazolo[1,5-a]pyridine-7-carbonitrile cannot be overstated. Fluorinated analogs often exhibit improved metabolic stability and prolonged half-lives in vivo. These attributes are critical for drug candidates that require multiple daily dosing or longer therapeutic windows.
In conclusion, , 3,4-difluoro- (CAS No. 2396750-32-4) stands out as a versatile scaffold with significant potential in pharmaceutical development. Its unique structural features combined with strategic functional group placement make it an attractive candidate for further exploration in drug discovery programs targeting various human diseases.
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